5-Methylfuran-2-carbonyl isothiocyanate
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Overview
Description
5-Methylfuran-2-carbonyl isothiocyanate: is an organic compound with the molecular formula C7H5NO2S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-carbonyl isothiocyanate can be synthesized through the reaction of 5-methylfuran-2-carbonyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction proceeds as follows:
5-Methylfuran-2-carbonyl chloride+Potassium thiocyanate→5-Methylfuran-2-carbonyl isothiocyanate+Potassium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Methylfuran-2-carbonyl isothiocyanate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form thiourea and carbamate derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols, to form thiourea and dithiocarbamate derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Conditions: Reflux, room temperature
Major Products:
Thiourea Derivatives: Formed from the reaction with amines
Carbamate Derivatives: Formed from the reaction with alcohols
Dithiocarbamate Derivatives: Formed from the reaction with thiols
Scientific Research Applications
Chemistry: 5-Methylfuran-2-carbonyl isothiocyanate is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a reagent in the preparation of thiourea and carbamate derivatives.
Biology: In biological research, this compound is used to study the interactions of isothiocyanate compounds with biological molecules. It can be used to modify proteins and peptides, providing insights into enzyme mechanisms and protein functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-methylfuran-2-carbonyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups of proteins. This covalent modification can alter the structure and function of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Proteins: The isothiocyanate group can react with the amino groups of lysine residues in proteins, leading to the formation of thiourea derivatives.
Enzymes: Modification of enzyme active sites can inhibit or alter enzyme activity, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
5-Methylfuran-2-carbonyl chloride: A precursor in the synthesis of 5-methylfuran-2-carbonyl isothiocyanate.
5-Methylfuran-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of an isothiocyanate group.
2-Furoyl isothiocyanate: A similar compound with a furan ring but without the methyl substitution.
Uniqueness: this compound is unique due to the presence of both the furan ring and the isothiocyanate functional group. This combination imparts distinct reactivity and potential applications in various fields. The methyl substitution on the furan ring can also influence the compound’s chemical properties and reactivity compared to its non-methylated counterparts.
Properties
IUPAC Name |
5-methylfuran-2-carbonyl isothiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-5-2-3-6(10-5)7(9)8-4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGODRXXFBWJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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